3-Amino-1-(2-fluorophenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-amino-1-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCRQMHYSMHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(2-fluorophenyl)propan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula for this compound is C9H12FNO, with a molecular weight of 169.20 g/mol. The presence of an amino group and a hydroxyl group contributes to its reactivity and interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Amino Group | Can form hydrogen bonds with biological molecules |
| Fluorophenyl Group | Enhances hydrophobic interactions |
| Hydroxyl Group | Increases solubility and reactivity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the fluorophenyl moiety engages in hydrophobic interactions, which can modulate enzyme activity or receptor function.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.
Pharmacological Studies
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic properties have shown promise in targeting cancer cells .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of compounds similar to this compound displayed significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro tests demonstrated that the compound could inhibit the growth of Ehrlich’s ascites carcinoma cells, suggesting its potential as an anticancer agent .
Applications in Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases .
Table of Applications
| Application | Description |
|---|---|
| Drug Development | Potential precursor for pharmaceuticals |
| Research Tool | Used in studies of enzyme interactions |
| Therapeutic Agent | Investigated for neuroprotective properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanol Derivatives
Table 1: Key Properties of Selected Amino Alcohols and Analogs
Key Observations:
- Fluorine vs. Bromine Substitution :
- The 2-fluorophenyl group in the target compound likely enhances electronic effects (e.g., electron-withdrawing) compared to 2-bromophenyl in 3-(2-bromophenyl)propan-1-ol, which may alter reactivity in substitution reactions .
- Bromine’s larger atomic size increases molecular weight significantly (213.09 vs. 169.20 g/mol), affecting density and boiling points.
- Amino Group Positioning: D(+)-2-Amino-3-phenyl-1-propanol () has a phenyl group at the 3-position and an amino group at the 2-position, differing from the target compound’s this compound structure. This positional variance impacts hydrogen-bonding capacity and steric effects.
Preparation Methods
Reductive Amination Route
A common approach involves the reaction of 2-fluorobenzaldehyde with a suitable amino precursor or nitroalkane, followed by reduction to yield the amino alcohol:
- Step 1: Condensation of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene intermediate.
- Step 2: Reduction of the nitrostyrene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to produce the corresponding amino alcohol.
This method is supported by analogous preparations of 3-amino-1-(3-fluorophenyl)-2-methylpropan-1-ol, where nitroalkene intermediates are reduced to amino alcohols.
Hydroxylation of Aminoalkylbenzenes
Another method involves the hydroxylation of aminoalkylbenzenes:
- Starting from 3-fluoro-β-aminoethylbenzene or its 2-fluoro analog, selective hydroxylation at the propanol position can be performed using oxidants or enzymatic methods.
- Enzymatic cascades have been demonstrated for related amino alcohols, converting chiral amino diols into amino alcohols with high enantiomeric excess.
Multistep Synthesis via Protected Intermediates
- Protection of amino or hydroxyl groups during intermediate steps to avoid side reactions.
- Use of hydrochloride salts and controlled pH adjustments with inorganic bases (e.g., sodium hydroxide, potassium hydroxide) to isolate and purify the amino alcohol hydrochloride salt, followed by neutralization to release the free amino alcohol.
Reaction Conditions and Reagents
Purification and Isolation
- After synthesis, the reaction mixture is often subjected to distillation under reduced pressure to remove solvents and by-products.
- The amino alcohol hydrochloride salt is crystallized at controlled temperatures (10–40 °C) to enhance purity.
- Neutralization with aqueous inorganic bases to pH >10 (preferably >12) facilitates isolation of the free amino alcohol.
- Solvent extraction using alcohols (methanol, ethanol, isopropanol) or organic solvents (dichloromethane, ethyl acetate) followed by filtration yields purified product.
Comparative Data Table of Synthesis Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting material | 2-Fluorobenzaldehyde or derivatives | Commercially available |
| Reaction temperature | Condensation | Room temp to reflux (30–60 h) |
| Pressure | For autoclave methods | 3–45 bar (optional) |
| Reducing agent | LiAlH4, Pd/C + H2 | Stoichiometric or catalytic |
| pH for neutralization | Base addition | >10, preferably >12–14 |
| Base types | NaOH, KOH preferred | 10–50% aqueous solutions |
| Solvents for purification | Alcohols, dichloromethane, ethyl acetate | Selected based on solubility |
Research Findings and Optimization
- Autoclave heating at >80 °C under pressure (3–45 bar) for 1–12 hours improves reaction rates for hydrochloride salt formation compared to atmospheric reflux for 30–60 hours.
- Stepwise addition of hydrochloric acid during reflux can improve yield and purity.
- Use of azeotropic distillation with organic solvents can efficiently remove water and isolate the amino alcohol in high purity.
- Enzymatic cascade reactions offer high enantioselectivity and yield for chiral amino alcohols, suggesting potential for stereoselective synthesis of this compound analogs.
Q & A
Q. What are the primary synthetic routes for 3-Amino-1-(2-fluorophenyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via reductive amination of 3-(2-fluorophenyl)propanal using ammonia or amine derivatives in the presence of sodium cyanoborohydride (NaBH3CN) . Alternative routes involve catalytic hydrogenation of the corresponding nitroalkene intermediate (e.g., 3-nitro-1-(2-fluorophenyl)propan-1-ol) using Pd/C under H₂ pressure . Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and catalyst loading. Optimizing these parameters minimizes by-products like over-reduced amines or dimerization products.
Q. Which spectroscopic techniques are most effective for structural characterization of this amino alcohol?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the stereochemistry at the chiral center (C3) and verifying fluorine substitution on the phenyl ring. For example, the fluorine atom at the ortho position induces distinct splitting patterns in aromatic protons . Mass spectrometry (HRMS) validates molecular weight, while infrared spectroscopy (IR) identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹) . Polarimetry or chiral HPLC further resolves enantiomeric purity, essential for biological studies .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer :
- Oxidation : Chromium trioxide (CrO₃) in acetic acid converts the hydroxyl group to a ketone, forming 3-amino-1-(2-fluorophenyl)propan-1-one, useful for probing redox-sensitive biological targets .
- Substitution : Thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, enabling nucleophilic displacement reactions for derivative synthesis .
- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions produces amides, enhancing solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are optimal?
- Methodological Answer : Asymmetric hydrogenation using chiral Ru or Rh catalysts (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from racemic mixtures . Reaction monitoring via chiral GC or HPLC ensures stereochemical fidelity.
Q. What is the mechanistic basis for fluorine’s impact on the compound’s bioactivity and metabolic stability?
- Methodological Answer : The ortho-fluorine enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability . Its electron-withdrawing effect stabilizes the amino group against oxidative deamination, prolonging half-life in vivo . Comparative studies with non-fluorinated analogs show reduced CYP450-mediated metabolism, as seen in microsomal stability assays .
Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Discrepancies often arise from chirality or assay conditions. For example, (R)-enantiomers may inhibit DYRK1A kinases (IC₅₀ = 2.1 µM) via hydrogen bonding, while (S)-enantiomers lack affinity . Standardizing assays (e.g., pH, co-solvents) and verifying enantiomeric purity are critical. Dose-response curves and orthogonal assays (e.g., SPR, ITC) validate target engagement .
Q. What experimental strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Buffering : Maintain pH 7.4 to prevent amine protonation or hydroxyl deprotonation, which alters reactivity .
- Lyophilization : Stabilizes the compound for long-term storage by reducing hydrolytic degradation .
- Prodrug Design : Phosphorylation of the hydroxyl group improves aqueous solubility and delays metabolism in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
